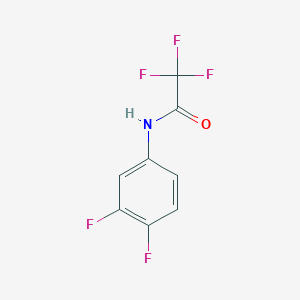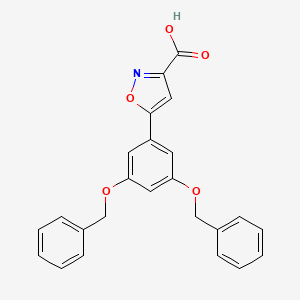![molecular formula C13H23NO3 B13699678 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol is a complex organic compound that belongs to the class of octahydrocyclopenta[c]pyridines This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne.
Introduction of the Boc Group: The Boc protecting group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group at the 5th position can be introduced through selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogues.
Medicine: Investigated for its potential therapeutic effects in treating thrombotic cardiovascular events.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a PAR1 antagonist, it inhibits the activation of protease activated receptor 1, thereby preventing platelet aggregation and thrombus formation . This action is mediated through the binding of the compound to the receptor, blocking its interaction with thrombin.
類似化合物との比較
2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol can be compared with other similar compounds such as:
Octahydrocyclopenta[c]pyridine: Lacks the Boc protecting group and hydroxyl group, making it less versatile in chemical modifications.
Octahydrocyclopenta[c]pyran: Contains an oxygen atom in place of the nitrogen in the pyridine ring, leading to different chemical properties and biological activities.
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl 5-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10-9(8-14)4-5-11(10)15/h9-11,15H,4-8H2,1-3H3 |
InChIキー |
UWQHTABZCYULOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



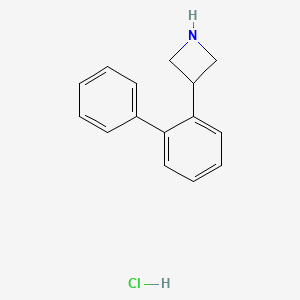

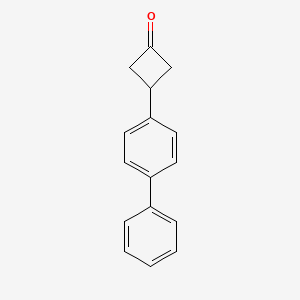


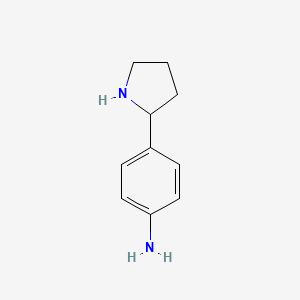
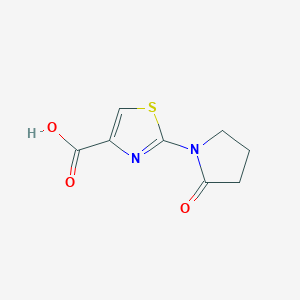
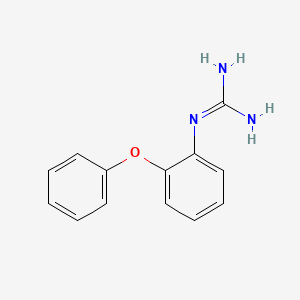
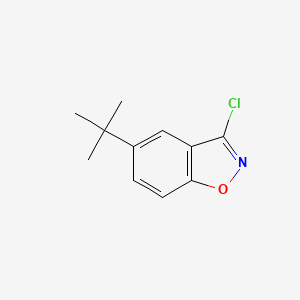
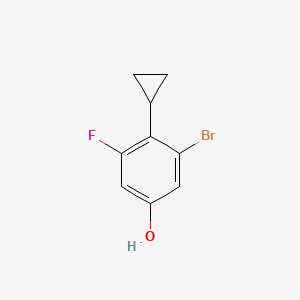
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
